molecular formula C7H9FN2 B1442902 3-Fluoro-N1-methylbenzene-1,2-diamine CAS No. 947255-03-0

3-Fluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B1442902
CAS No.: 947255-03-0
M. Wt: 140.16 g/mol
InChI Key: LAJWZLKKWVVQBH-UHFFFAOYSA-N
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Description

3-Fluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-N1-methylbenzene-1,2-diamine involves the reduction of 3-Fluoro-N-methyl-2-nitroaniline. The reduction is typically carried out using zinc powder and ammonium chloride in anhydrous methanol at 50°C for 3 hours. The reaction mixture is then filtered, and the product is extracted and purified .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinones or other oxidized derivatives.

    Reduction: The compound itself is often synthesized via reduction reactions, as mentioned above.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the amino groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder and ammonium chloride in methanol are used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary product is this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Fluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amino groups can act as nucleophiles, participating in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both a fluorine atom and a methylamino group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems.

Properties

IUPAC Name

3-fluoro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJWZLKKWVVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287148
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947255-03-0
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947255-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N1-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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